3-Acetoxy-4-methoxyphenylboronic acid
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Overview
Description
3-Acetoxy-4-methoxyphenylboronic acid is an organoboron compound that has garnered attention in the field of organic chemistry due to its versatile reactivity and potential applications. This compound is characterized by the presence of both acetoxy and methoxy functional groups attached to a phenyl ring, along with a boronic acid moiety. These structural features make it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetoxy-4-methoxyphenylboronic acid typically involves the reaction of 3-hydroxy-4-methoxyphenylboronic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under mild conditions, usually at a temperature range of 50-60°C, to ensure the formation of the acetoxy group without affecting the boronic acid functionality .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Acetoxy-4-methoxyphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The compound can be reduced to yield corresponding alcohols.
Substitution: The acetoxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include phenol derivatives, alcohols, and substituted phenylboronic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Acetoxy-4-methoxyphenylboronic acid has a wide range of applications in scientific research:
Biology: The compound can be used as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Acetoxy-4-methoxyphenylboronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group undergoes transmetalation with palladium catalysts, followed by reductive elimination to form carbon-carbon bonds. This process is facilitated by the presence of the acetoxy and methoxy groups, which enhance the reactivity and stability of the compound during the reaction .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylboronic acid
- 4-Acetoxyphenylboronic acid
- 3-Methoxyphenylboronic acid
Uniqueness
3-Acetoxy-4-methoxyphenylboronic acid is unique due to the presence of both acetoxy and methoxy groups on the phenyl ring, which provides a distinct reactivity profile compared to other similar compounds. This dual functionality allows for more versatile applications in synthetic chemistry and enhances its utility in various research and industrial contexts .
Properties
Molecular Formula |
C9H11BO5 |
---|---|
Molecular Weight |
209.99 g/mol |
IUPAC Name |
(3-acetyloxy-4-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C9H11BO5/c1-6(11)15-9-5-7(10(12)13)3-4-8(9)14-2/h3-5,12-13H,1-2H3 |
InChI Key |
MPQVDHLVPHARQS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)OC(=O)C)(O)O |
Origin of Product |
United States |
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